![molecular formula C13H17N3O2 B12964359 1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between an indoline and a piperidine ring, with a methyl group at the 1’ position and a nitro group at the 7 position. The spirocyclic framework imparts significant rigidity and distinct chemical properties, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline and piperidine precursors, followed by their spirocyclization.
Indoline Preparation: The indoline precursor can be synthesized through the reduction of indole derivatives. For instance, indole can be reduced using catalytic hydrogenation or other reducing agents like lithium aluminum hydride.
Piperidine Preparation: The piperidine ring can be synthesized from pyridine derivatives through hydrogenation or by using Grignard reagents.
Spirocyclization: The final step involves the spirocyclization of the indoline and piperidine precursors. This can be achieved through a condensation reaction, often facilitated by a strong acid or base under controlled temperature conditions.
Industrial Production Methods
Industrial production of 1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methyl group at the 1’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spiro[indoline-3,4’-piperidine] derivatives.
Aplicaciones Científicas De Investigación
1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The spirocyclic structure may also enable the compound to fit into specific binding sites on proteins or nucleic acids, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,4’-piperidine]: Lacks the methyl and nitro groups, making it less reactive.
1’-Methylspiro[indoline-3,4’-piperidine]: Lacks the nitro group, affecting its redox properties.
7-Nitrospiro[indoline-3,4’-piperidine]: Lacks the methyl group, which may influence its steric interactions.
Uniqueness
1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the spirocyclic structure makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1'-methyl-7-nitrospiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17N3O2/c1-15-7-5-13(6-8-15)9-14-12-10(13)3-2-4-11(12)16(17)18/h2-4,14H,5-9H2,1H3 |
Clave InChI |
TVOHICKGWAXCQW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)CNC3=C2C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


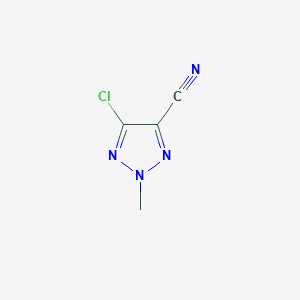

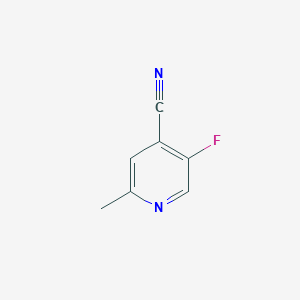
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
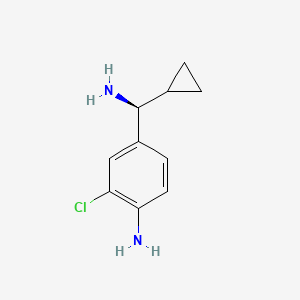
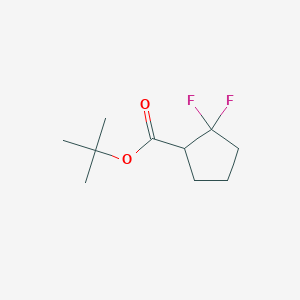
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
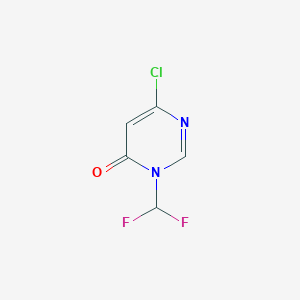
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
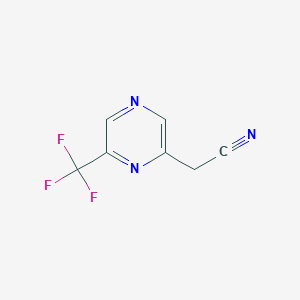
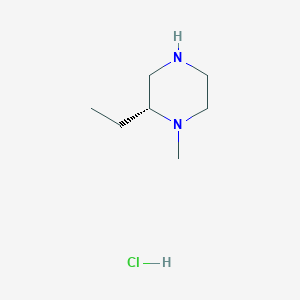
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)

